10-Chlorophenanthren-9-ol
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Overview
Description
10-Chlorophenanthren-9-ol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound features a chlorine atom at the 10th position and a hydroxyl group at the 9th position on the phenanthrene skeleton. Phenanthrene and its derivatives are known for their applications in organic synthesis, material chemistry, and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chlorophenanthren-9-ol typically involves the chlorination of phenanthrene followed by hydroxylation. One common method is the electrophilic chlorination of phenanthrene using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride. This reaction yields 10-chlorophenanthrene, which is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to introduce the hydroxyl group at the 9th position.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The availability of phenanthrene from coal tar as a starting material makes this process economically viable.
Chemical Reactions Analysis
Types of Reactions
10-Chlorophenanthren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form 10-chlorophenanthrene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 10-Chlorophenanthrene-9-one or 10-chlorophenanthrenequinone.
Reduction: 10-Chlorophenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
10-Chlorophenanthren-9-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Chlorophenanthren-9-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyphenanthrene: Lacks the chlorine atom at the 10th position.
10-Chlorophenanthrene: Lacks the hydroxyl group at the 9th position.
Phenanthrenequinone: Contains a quinone group instead of a hydroxyl group.
Uniqueness
10-Chlorophenanthren-9-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenanthrene skeleton This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs
Properties
CAS No. |
5423-69-8 |
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Molecular Formula |
C14H9ClO |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
10-chlorophenanthren-9-ol |
InChI |
InChI=1S/C14H9ClO/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,16H |
InChI Key |
FESDGGYDNJWQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)Cl |
Origin of Product |
United States |
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